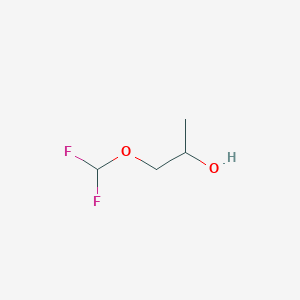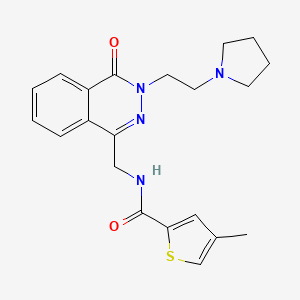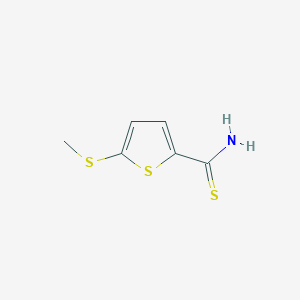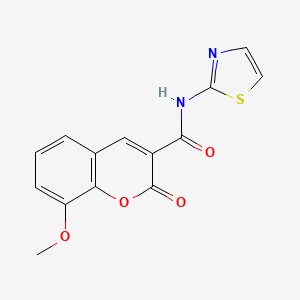
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C16H21NO3S and its molecular weight is 307.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one and its derivatives have been synthesized and evaluated for their potential antimicrobial activities. These compounds undergo facile condensation with different aromatic aldehydes to yield corresponding derivatives, which have been tested for antibacterial and antifungal activities. Studies indicate that some of these compounds exhibit significant activity against various bacterial and fungal strains. This highlights the compound's utility in developing new antimicrobial agents (Prajapati & Thakur, 2014).
In Silico Designing for Anti Microbial Activity
Further research into azetidinone derivatives includes in silico designing for potential inhibition of microbial target proteins. Studies have explored the interaction of azetidinone derivatives with key proteins or receptors of various microbes such as E. coli and S. aureus through molecular docking methods. These studies provide insights into the drug likeness properties of these compounds and their potential as antibacterial agents, showcasing the versatility of this compound derivatives in drug design (Behera.S. et al., 2014).
Anticonvulsant Potential
Investigations into the therapeutic potential of azetidinone derivatives have also extended into the realm of anticonvulsant activity. A novel series of N-substituted-3-chloro-2-azetidinone derivatives have been synthesized and evaluated for their anticonvulsant properties. One such study highlighted a compound exhibiting excellent anticonvulsant activity without neurotoxicity, indicating the potential of these derivatives in developing new antiepileptic drugs (Hasan et al., 2011).
Anti-Inflammatory Activity
The synthesis of novel azetidin-2-one derivatives has also been explored for anti-inflammatory purposes. By modifying the azetidin-2-one core structure with various substituents, researchers have developed compounds with potent and significant anti-inflammatory effects. This opens avenues for the use of these compounds in treating inflammatory conditions (Sharma, Maheshwari, & Bindal, 2013).
Catalytic Asymmetric Synthesis
This compound derivatives have also found applications in catalytic asymmetric synthesis. Enantiopure derivatives have been evaluated for their efficacy in catalyzing asymmetric addition reactions, demonstrating high enantioselectivity. This underscores the compound's utility in synthetic organic chemistry, particularly in the synthesis of chiral molecules (Wang et al., 2008).
Propriétés
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-13(2)12-21(19,20)15-10-17(11-15)16(18)9-8-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXPJYJPFGGGRW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2813377.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2813383.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)


![3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2813390.png)
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2813396.png)

